molecular formula C10H10ClN3O2 B2411829 Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 58347-48-1

Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2411829
CAS No.: 58347-48-1
M. Wt: 239.66
InChI Key: SSFMULHSDYYZIN-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C10H10O2N3Cl1 . It is a powder in physical form .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which includes this compound, has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClN3O2/c1-3-16-10(15)7-5-12-14-8(11)4-6(2)13-9(7)14/h4-5,13H,2-3H2,1H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 239.66 . It is a powder in physical form . The melting point is 120-121 degrees Celsius .

Scientific Research Applications

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines Synthesis

Overview : The reactions of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents leading to the formation of pyrazolo[1,5-a]pyrimidines are highlighted. The review focuses on regio-orientation and regioselectivity, addressing literature controversies related to the substituent orientation on the pyrimidine ring, particularly when unsymmetrical 1,3-bielectrophilic reagents react with 3(5)-aminopyrazole. This work contributes to clarifying the significance of regio-orientation in synthesizing pyrazolo[1,5-a]pyrimidines (Mohamed & Mahmoud, 2019).

Hybrid Catalysts in Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds

Overview : The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, crucial for medicinal and pharmaceutical industries, is examined. The review covers synthetic pathways using diverse hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. It emphasizes the application of these catalysts in developing lead molecules through pyrano[2,3-d]pyrimidine scaffolds, showcasing the broad applicability and catalytic versatility in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine

Overview : Pyrazolo[1,5-a]pyrimidine is considered a privileged scaffold in drug discovery due to its broad medicinal properties, including anticancer, CNS agents, and anti-inflammatory effects. The review provides insights into synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the scope for medicinal chemists to exploit this scaffold further in drug development (Cherukupalli et al., 2017).

Pyrimidine Derivatives in Medicinal Chemistry

Overview : This review delves into pyrimidine-based chemical architectures, focusing on their anticancer potential. It discusses various mechanisms through which pyrimidine scaffolds exert cell-killing effects and highlights the significant number of patents published on pyrimidine-based anticancer agents, indicating the heterocycle's prominence in current research. The review serves as a comprehensive resource for medicinal chemists working on the design and synthesis of anticancer drugs (Kaur et al., 2014).

Pyrimidine Appended Optical Sensors

Overview : The review encompasses the use of pyrimidine derivatives as optical sensors and their biological and medicinal applications. It highlights the versatility of pyrimidine derivatives in forming coordination and hydrogen bonds, making them suitable for sensing applications. The article covers recent literature, showcasing the broad applicability of pyrimidine derivatives in both sensing and medicinal domains (Jindal & Kaur, 2021).

Pyrimidine Derivatives in Anti-Inflammatory Research

Overview : The review discusses the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives. It highlights the wide range of anti-inflammatory effects attributed to pyrimidine compounds and suggests possible future research guidelines for developing new pyrimidine-based anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Safety and Hazards

The safety information for Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-12-14-8(11)4-6(2)13-9(7)14/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFMULHSDYYZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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